Cas no 1612838-76-2 (Risankizumab)

Risankizumab 化学的及び物理的性質
名前と識別子
-
- Immunoglobulin G1, anti-(human interleukin 23 subunit p19) (human-Mus musculus heavy chain), disulfide with human-Mus musculus κ-chain, dimer
- Risankizumab
-
Risankizumab 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P99248-1mg |
Risankizumab |
1612838-76-2 | 99.37% | 1mg |
¥5800 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T76778-1mg |
Risankizumab |
1612838-76-2 | >98% | 1mg |
¥4820.00 | 2024-08-09 | |
TargetMol Chemicals | T76778-1mg |
Risankizumab |
1612838-76-2 | SDS-PAGE:95.3%;SEC-HPLC:98.3% | 1mg |
¥ 4820 | 2024-07-23 | |
TargetMol Chemicals | T76778-5mg |
Risankizumab |
1612838-76-2 | SDS-PAGE:95.3%;SEC-HPLC:98.3% | 5mg |
¥ 9960 | 2024-07-23 | |
1PlusChem | 1P02A494-5mg |
Risankizumab |
1612838-76-2 | 95% | 5mg |
$1730.00 | 2024-06-20 | |
TargetMol Chemicals | T76778-10mg |
Risankizumab |
1612838-76-2 | SDS-PAGE:95.3%;SEC-HPLC:98.3% | 10mg |
¥ 13300 | 2024-07-23 | |
1PlusChem | 1P02A494-1mg |
Risankizumab |
1612838-76-2 | 95% | 1mg |
$815.00 | 2024-06-20 | |
MedChemExpress | HY-P99248-5mg |
Risankizumab |
1612838-76-2 | 95.00% | 5mg |
¥14800 | 2023-08-31 | |
1PlusChem | 1P02A494-10mg |
Risankizumab |
1612838-76-2 | 95% | 10mg |
$2989.00 | 2024-06-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T76778-5mg |
Risankizumab |
1612838-76-2 | >98% | 5mg |
¥9960.00 | 2024-08-09 |
Risankizumab 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
Risankizumabに関する追加情報
Professional Introduction to Risankizumab (CAS No: 1612838-76-2)
Risankizumab, a highly specialized therapeutic agent, is a monoclonal antibody designed for the targeted treatment of inflammatory and autoimmune disorders. The compound is identified by the Chemical Abstracts Service Number (CAS No) 1612838-76-2, which uniquely distinguishes it in the chemical and pharmaceutical databases. This introduction delves into the molecular structure, pharmacological mechanisms, clinical applications, and recent advancements in the research and development of Risankizumab.
The molecular framework of Risankizumab is meticulously engineered to bind specifically to the Interleukin-17A (IL-17A) receptor, a critical component in the inflammatory cascade. IL-17A is a cytokine that plays a pivotal role in mediating inflammation, particularly in conditions such as psoriasis, rheumatoid arthritis, and Crohn's disease. By inhibiting the interaction between IL-17A and its receptor, Risankizumab effectively dampens the inflammatory response, providing relief to patients suffering from these debilitating conditions.
Recent clinical trials have highlighted the remarkable efficacy of Risankizumab in treating moderate-to-severe plaque psoriasis. In a phase III study conducted across multiple centers globally, patients receiving Risankizumab demonstrated significant improvements in their skin condition, with a substantial percentage achieving complete clearance of psoriatic lesions. The durability of these effects has been a key focus of research, with follow-up studies indicating sustained benefits even after discontinuation of the treatment.
The pharmacokinetic profile of Risankizumab has been another area of intense investigation. The drug exhibits a prolonged half-life, allowing for less frequent dosing regimens compared to earlier generation biologics. This attribute enhances patient compliance and convenience, making it a preferred choice for long-term management of chronic inflammatory diseases. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to characterize the compound's stability and degradation pathways, ensuring its consistency and safety.
Beyond its primary applications in dermatology, Risankizumab is being explored for its potential in other therapeutic domains. Studies have begun to investigate its efficacy in modulating immune responses in autoimmune diseases like rheumatoid arthritis and Crohn's disease. Preliminary results from these trials are promising, suggesting that Risankizumab may offer a novel approach to managing these conditions by targeting key inflammatory pathways.
The development of Risankizumab exemplifies the cutting-edge advancements in biopharmaceuticals, where targeted therapies are designed to address specific molecular targets with high precision. The compound's unique mechanism of action—blocking IL-17A signaling—has set a new standard for treating inflammatory disorders. As research continues to uncover new applications and refine existing formulations, Risankizumab is poised to remain at the forefront of therapeutic innovation in the field of immunology.
In conclusion, Risankizumab (CAS No: 1612838-76-2) represents a significant breakthrough in the management of inflammatory and autoimmune diseases. Its targeted action on IL-17A receptors not only alleviates symptoms but also offers long-term benefits with improved patient compliance. With ongoing research expanding its therapeutic potential, Risankizumab continues to be a cornerstone in modern medicine, addressing unmet needs across multiple disease states.
1612838-76-2 (Risankizumab) 関連製品
- 1217862-64-0(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)
- 2839138-62-2(3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride)
- 1695684-14-0(3-(pent-1-yn-3-yl)aminopyrazine-2-carboxylic acid)
- 220352-36-3((1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid)
- 92404-70-1(3-bromofuro3,2-cpyridine)
- 1289131-64-1(5-Bromo-2-(cyclohexyloxy)-4-methylpyridine)
- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)
- 1443769-17-2(Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-)
- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)
- 898409-86-4(7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

